Cas no 573-54-6 (2-Bromo-3-nitrobenzoic acid)

2-Bromo-3-nitrobenzoic acid is a brominated and nitrated aromatic carboxylic acid with the molecular formula C₇H₄BrNO₄. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct functional groups—bromo and nitro substituents—enable selective transformations, such as nucleophilic substitutions or reductions, making it valuable for constructing complex molecular frameworks. The carboxylic acid moiety further enhances reactivity, allowing for derivatization into esters, amides, or other derivatives. With high purity and consistent quality, this reagent is suitable for research and industrial applications requiring precise functionalization of aromatic systems. Proper handling is advised due to its potential reactivity.
2-Bromo-3-nitrobenzoic acid structure
2-Bromo-3-nitrobenzoic acid structure
Product Name:2-Bromo-3-nitrobenzoic acid
CAS No:573-54-6
MF:C7H4BrNO4
MW:246.014961242676
MDL:MFCD00074899
CID:38414
PubChem ID:68452
Update Time:2025-06-25

2-Bromo-3-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-nitrobenzoic acid
    • 2-bromo-3-nitrobenzoic aci
    • 2-BROMO-3-NITROBENZOIC ACID (KG LEVEL)
    • NSC 9006
    • 2-Bromo-3-nitrobenzoicacid
    • Benzoic acid, 2-bromo-3-nitro-
    • 2-bromo-3-nitro-benzoic acid
    • WTDJEGSXLFHZPY-UHFFFAOYSA-N
    • NSC9006
    • PubChem4714
    • KSC273M5T
    • Benzoicacid, 2-bromo-3-nitro-
    • WT1929
    • SBB003180
    • STK365754
    • HT1064
    • BBL000668
    • EN300-103369
    • A8175
    • MFCD00074899
    • EINECS 209-356-3
    • AI3-03712
    • NSC-9006
    • DTXSID00205917
    • AM20040742
    • B3322
    • CS-W002315
    • AA-516/30011002
    • AC-3915
    • HY-W002315
    • J-508239
    • 2-Bromo-3-Nitro Benzoic Acid
    • AKOS005442713
    • PS-5708
    • SY018364
    • 2-Bromo-3-nitrobenzoic acid, technical grade, 90%
    • NS00033695
    • FT-0601342
    • SCHEMBL289280
    • 573-54-6
    • 2-Bromo-3-nitrobenzoic acid,95%
    • DTXCID30128408
    • DB-005194
    • 209-356-3
    • FB33689
    • MDL: MFCD00074899
    • Inchi: 1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
    • InChI Key: WTDJEGSXLFHZPY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(=O)O)[N+](=O)[O-]
    • BRN: 2107973

Computed Properties

  • Exact Mass: 244.93200
  • Monoisotopic Mass: 244.93237
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.1

Experimental Properties

  • Color/Form: White to yellow powder or crystal
  • Density: 1.892
  • Melting Point: 186.0 to 191.0 deg-C
  • Boiling Point: 337.7℃ at 760 mmHg
  • Flash Point: 158.1℃
  • Refractive Index: 1.65
  • PSA: 83.12000
  • LogP: 2.57870

2-Bromo-3-nitrobenzoic acid Security Information

2-Bromo-3-nitrobenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromo-3-nitrobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:573-54-6)2-Bromo-3-nitrobenzoic acid
Order Number:A8175
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):657.0
Email:sales@amadischem.com

2-Bromo-3-nitrobenzoic acid Related Literature

Additional information on 2-Bromo-3-nitrobenzoic acid

Recent Advances in the Application of 2-Bromo-3-nitrobenzoic Acid (CAS 573-54-6) in Chemical Biology and Pharmaceutical Research

2-Bromo-3-nitrobenzoic acid (CAS 573-54-6) has emerged as a versatile intermediate in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, drug discovery, and material science. This research brief aims to summarize the latest findings and applications of this compound, providing insights into its role in advancing scientific and industrial endeavors.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 2-Bromo-3-nitrobenzoic acid as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized its bromo and nitro functional groups to facilitate Suzuki-Miyaura cross-coupling reactions, yielding a library of compounds with potent inhibitory activity against cancer-related PPIs. The study reported a significant improvement in binding affinity and selectivity compared to previous generations of inhibitors.

In another groundbreaking study, 2-Bromo-3-nitrobenzoic acid was employed in the development of fluorescent probes for real-time imaging of enzymatic activity in live cells. The nitro group's electron-withdrawing properties were exploited to enhance the probe's sensitivity, enabling the detection of low-abundance enzymes in complex biological systems. This application has opened new avenues for diagnostic and therapeutic monitoring in diseases such as Alzheimer's and Parkinson's.

Recent advancements in green chemistry have also explored the use of 2-Bromo-3-nitrobenzoic acid as a catalyst in sustainable synthetic processes. A 2024 study in Green Chemistry demonstrated its efficacy in promoting C-H activation reactions under mild conditions, reducing the need for toxic heavy metals and high-energy inputs. This approach aligns with the growing demand for environmentally friendly pharmaceutical manufacturing practices.

The compound's potential in material science was highlighted in a Nature Materials publication, where it served as a precursor for the synthesis of novel organic semiconductors. The unique electronic properties imparted by its molecular structure contributed to enhanced charge transport characteristics, making it a promising candidate for next-generation optoelectronic devices.

Despite these promising developments, challenges remain in the large-scale production and purification of 2-Bromo-3-nitrobenzoic acid. Recent optimization studies have focused on improving yield and purity through innovative crystallization techniques and solvent systems, as reported in Organic Process Research & Development (2023). These advancements are critical for meeting the growing demand in industrial applications.

In conclusion, 2-Bromo-3-nitrobenzoic acid (CAS 573-54-6) continues to demonstrate significant value across multiple research domains. Its versatility as a synthetic intermediate, combined with recent methodological improvements, positions it as an important tool in the development of new pharmaceuticals, diagnostic agents, and advanced materials. Future research directions may include exploring its applications in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:573-54-6)2-Bromo-3-nitrobenzoic acid
A8175
Purity:99%
Quantity:500g
Price ($):657.0
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